REACTION_CXSMILES
|
N1CCC[C@H]1C(O)=O.[N:9]1([C:14]2[CH:21]=[CH:20][C:17]([CH:18]=O)=[CH:16][CH:15]=2)[CH:13]=[CH:12][CH:11]=[N:10]1.[CH3:22][C:23]1([CH3:31])[O:28][C:27](=[O:29])[CH2:26][C:25](=[O:30])[O:24]1.CC1NC(C)=C(C(OCC)=O)CC=1C(OCC)=O>C(O)C.C(O)(C)C>[N:9]1([C:14]2[CH:21]=[CH:20][C:17]([CH2:18][CH:26]3[C:27](=[O:29])[O:28][C:23]([CH3:31])([CH3:22])[O:24][C:25]3=[O:30])=[CH:16][CH:15]=2)[CH:13]=[CH:12][CH:11]=[N:10]1
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Name
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|
Quantity
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4.07 g
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Type
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reactant
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Smiles
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N1[C@H](C(=O)O)CCC1
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Name
|
|
Quantity
|
30 g
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Type
|
reactant
|
Smiles
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N1(N=CC=C1)C1=CC=C(C=O)C=C1
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Name
|
|
Quantity
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25.6 g
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Type
|
reactant
|
Smiles
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CC1(OC(CC(O1)=O)=O)C
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Name
|
|
Quantity
|
996 mL
|
Type
|
solvent
|
Smiles
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C(C)O
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Name
|
|
Quantity
|
44.1 g
|
Type
|
reactant
|
Smiles
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CC=1NC(=C(CC1C(=O)OCC)C(=O)OCC)C
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Name
|
|
Quantity
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125 mL
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Type
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solvent
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Smiles
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C(C)O
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Name
|
|
Quantity
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300 mL
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Type
|
solvent
|
Smiles
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C(C)(C)O
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Type
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CUSTOM
|
Details
|
After overnight stirring
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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the mixture was concentrated under reduced pressure
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Type
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CUSTOM
|
Details
|
to afford a yellow solid
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Type
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CUSTOM
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Details
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the heterogeneous mixture was sonicated for 30 minutes
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Duration
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30 min
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Type
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FILTRATION
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Details
|
The mixture was filtered
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Type
|
WASH
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Details
|
the filter cake was washed with isopropanol
|
Type
|
CUSTOM
|
Details
|
The solids were collected
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Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Reaction Time |
40 min |
Name
|
|
Type
|
product
|
Smiles
|
N1(N=CC=C1)C1=CC=C(CC2C(OC(OC2=O)(C)C)=O)C=C1
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |